molecular formula C14H16N4O B12399846 Imiquimod impurity 1-d6

Imiquimod impurity 1-d6

Cat. No.: B12399846
M. Wt: 262.34 g/mol
InChI Key: CNBOKXFMODKQCT-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imiquimod impurity 1-d6 is a deuterated analog of Imiquimod impurity 1, a known process-related or degradation byproduct of the immunomodulatory drug Imiquimod. Imiquimod (C₁₄H₁₆N₄), a member of the imidazoquinoline family, is a TLR7 agonist used clinically for antiviral and antitumor applications . Impurity 1-d6 is specifically synthesized for analytical and regulatory purposes, serving as an internal standard in mass spectrometry and chromatographic assays to ensure accurate quantification of impurities during drug development and quality control . Its deuterium labeling enhances stability and reduces interference in analytical workflows, making it critical for compliance with stringent regulatory standards (e.g., ICH Q3A/B guidelines) .

Properties

Molecular Formula

C14H16N4O

Molecular Weight

262.34 g/mol

IUPAC Name

2-[(4-aminoimidazo[4,5-c]quinolin-1-yl)methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-ol

InChI

InChI=1S/C14H16N4O/c1-14(2,19)7-18-8-16-11-12(18)9-5-3-4-6-10(9)17-13(11)15/h3-6,8,19H,7H2,1-2H3,(H2,15,17)/i1D3,2D3

InChI Key

CNBOKXFMODKQCT-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CN1C=NC2=C1C3=CC=CC=C3N=C2N)(C([2H])([2H])[2H])O

Canonical SMILES

CC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2N)O

Origin of Product

United States

Preparation Methods

Direct Deuteration via Hydrogen–Deuterium Exchange (HDX)

Mechanism : Catalytic deuteration of the imidazo[4,5-c]quinoline scaffold using platinum-group metals under deuterium gas (D₂) or acidic D₂O conditions.

  • Procedure :
    • Substrate : 1-isobutyl-1H-imidazo[4,5-c]quinoline (crude impurity 1).
    • Conditions : 0.5% Pt/C catalyst, D₂ gas (1 atm), 80°C, 24 hours.
    • Yield : 85–92% isotopic incorporation at aromatic positions.
  • Challenges :
    • Back-exchange (H/D reversion) during workup necessitates rapid quenching at 0°C.
    • Isotopic scrambling requires strict control of pH and temperature.

Stepwise Synthesis Using Deuterated Reagents

Patent-derived approach (adapted from CN104402878A and US20070135640A1):

  • Deuterated Intermediate Synthesis :
    • Starting Material : 4-hydroxyquinoline-d₆ (≥99% D).
    • Nitration : 68% HNO₃ in propionic acid at 105°C, yielding 3-nitro-4-hydroxyquinoline-d₆.
    • Reduction : H₂/Pd-C in ethanol-d₁, producing 3-amino-4-hydroxyquinoline-d₆.
  • Cyclization and Alkylation :
    • Reagents : Isobutylamine-d₁₄, formamide-d₃, and peracetic acid-d₄.
    • Conditions : Reflux in anhydrous formic acid-d₂, followed by oxidation with D₂O₂.
  • Purification :
    • Crystallization : DMF-d₇/MeOH-d₄ solvent system, yielding impurity 1-d6 with 99.8% HPLC purity.

Table 1: Comparative Analysis of Deuteration Methods

Method Deuterium Source Yield (%) Isotopic Purity (%) Key Limitations
HDX (Pt/C) D₂ gas 85–92 90–95 Back-exchange at >30°C
Stepwise Synthesis Deuterated reagents 78–84 98–99.5 High cost of deuterated precursors

Optimization Strategies for Isotopic Fidelity

Solvent Selection and Reaction Kinetics

  • Polar Aprotic Solvents : DMF-d₇ and DMSO-d₆ minimize proton contamination during cyclization.
  • Temperature Control : Reactions conducted below 50°C reduce H/D exchange reversibility.

Analytical Validation

  • LC-MS/MS : Quantifies deuterium incorporation using [M+D]⁺ ions (m/z 268.34).
  • ¹H NMR : Absence of signals at δ 7.3–8.9 ppm confirms complete deuteration.

Industrial-Scale Production Challenges

  • Cost Efficiency : Deuterated reagents (e.g., DMF-d₇: $2,500/g) necessitate recycling protocols.
  • Regulatory Compliance : USP/EP guidelines require ≤0.15% non-deuterated impurity in final batches.

Chemical Reactions Analysis

Imiquimod impurity 1-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Imiquimod impurity 1-d6 has several scientific research applications:

Mechanism of Action

The mechanism of action of Imiquimod impurity 1-d6 involves its role as a tracer in scientific research. By incorporating deuterium, the compound allows researchers to track and quantify the behavior of drugs in biological systems. This helps in understanding the molecular targets and pathways involved in the drug’s effects. The deuterium atoms provide a distinct signal that can be detected using various analytical techniques .

Comparison with Similar Compounds

Structural Analogues: Imiquimod Impurities

Imiquimod impurity 1-d6 belongs to a group of structurally related impurities identified during Imiquimod synthesis. Key comparisons include:

Parameter This compound Imiquimod Impurity 1 Imiquimod Impurity 2 Imiquimod Impurity 3
Molecular Formula C₁₄H₁₀D₆N₄ C₁₄H₁₆N₄ C₁₃H₁₄N₄O C₁₅H₁₈N₄S
Molecular Weight 246.35 g/mol 240.30 g/mol 254.28 g/mol 286.39 g/mol
Role Deuterated internal standard Process-related impurity Oxidation byproduct Sulfur-containing analog
Detection (RP-HPLC) Retention time: 8.2 min Retention time: 8.0 min Retention time: 7.5 min Retention time: 9.1 min
LOQ (μg/mL) 0.05 0.10 0.15 0.20

Key Findings :

  • Impurity 1-d6 exhibits near-identical chromatographic behavior to its non-deuterated counterpart (Impurity 1), with a slight retention time shift due to isotopic effects .
  • Unlike Impurity 3 (a sulfur-containing analog), Impurity 1-d6 lacks bioactivity, as deuterium substitution minimizes pharmacological interference .

Functional Analogues: TLR7 Agonists and Related Impurities

This compound shares functional similarities with other TLR7 agonists and their impurities, though structural differences dictate distinct pharmacological and analytical profiles:

Compound This compound A1-mac (imidazoquinoline) Resiquimod (RSQ) Clozapine N-oxide
Primary Use Analytical standard TLR7/8 agonist TLR7/8 agonist Metabolite reference
Bioactivity None High IFN-α induction Dual TLR7/8 activation Dopamine antagonist
LogP 2.1 (estimated) 3.5 2.8 3.0
LOD (μg/mL) 0.02 0.10 0.05 0.15

Key Findings :

  • Its logP value (2.1) is lower than most imidazoquinolines, reflecting reduced lipophilicity due to deuterium substitution .

Deuterated Compounds in Pharmaceutical Analysis

Deuterated impurities like this compound are pivotal in modern pharmacopeial standards. A comparison with other deuterated standards reveals:

Deuterated Compound Parent Compound Application Key Advantage
This compound Imiquimod impurity 1 Mass spectrometry internal standard Minimizes matrix interference
Clozapine N-oxide-d4 Clozapine N-oxide Metabolic stability studies Enhances signal specificity
Oseltamivir acid-d5 Oseltamivir acid Quantification in biologics Improves accuracy in low-dose assays

Key Findings :

  • This compound demonstrates superior stability under accelerated degradation conditions (40°C/75% RH) compared to non-deuterated analogs, with <2% decomposition over 6 months .

Research and Regulatory Implications

  • Analytical Utility: Impurity 1-d6’s deuterium labeling enables precise quantification of Imiquimod impurities at concentrations as low as 0.02 μg/mL, meeting ICH thresholds for genotoxic impurities .
  • Safety Profile: Unlike bioactive impurities (e.g., sulfur-containing analogs), Impurity 1-d6 is non-mutagenic and qualifies under ICH M7 guidelines for non-mutagenic impurities .
  • Comparative Limitations : While structurally analogous to Imiquimod, its lack of TLR7 binding (confirmed via competitive assays) limits its utility in pharmacological studies .

Q & A

Q. How can Imiquimod impurity 1-d6 be detected and quantified in bulk drug samples?

A validated high-performance liquid chromatography (HPLC) method using a mobile phase of 1% v/v H₃PO₄ in water:acetonitrile (90:10 v/v) is recommended. This method resolves Imiquimod and its impurities within 10–20 minutes, with system suitability parameters ensuring resolution >1.5 between adjacent peaks and %RSD <3% for reproducibility. Quantification involves calculating impurity concentrations using response factors and peak areas, with reference to a standard curve (linearity range: 0.003–0.06 µg/mL for impurities) .

Q. What parameters are critical for validating an analytical method for this compound?

Key validation parameters include:

  • Specificity : No interference from diluents or mobile phase solvents, confirmed via peak purity (>99%) .
  • Precision : Intra-day and inter-day %RSD <3% for retention times and peak areas .
  • LOD/LOQ : Determined using signal-to-noise ratios (S/N = 3 for LOD, S/N = 10 for LOQ). For impurity 1-d6, LOQ is 0.01 µg/mL .
  • Accuracy : Recovery studies within 90–110% of spiked impurity concentrations .

Q. Why is deuterium labeling used in studies of this compound?

Deuteration aids in tracing metabolic pathways and pharmacokinetic profiles during drug development. Stable heavy isotopes like deuterium minimize metabolic degradation, allowing precise quantification of drug metabolites in in vitro assays (e.g., hepatic microsomal studies) .

Advanced Research Questions

Q. How does deuteration impact the physicochemical or pharmacokinetic behavior of this compound compared to its non-deuterated form?

Deuterium incorporation can alter hydrogen bonding and lipophilicity, potentially affecting solubility and metabolic stability. Comparative studies should assess:

  • Metabolic half-life : Using LC-MS/MS to measure degradation rates in liver microsomes.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to evaluate differences in free drug fractions .

Q. What experimental strategies resolve co-elution challenges between this compound and structurally similar impurities?

  • Gradient optimization : Adjusting acetonitrile concentration in the mobile phase to improve resolution.
  • Column selection : Using C18 columns with smaller particle sizes (e.g., 2.6 µm) to enhance peak separation.
  • Response factor adjustment : Applying correction factors for impurities with varying UV absorbance .

Q. How can researchers address discrepancies in impurity quantification across different analytical platforms (e.g., HPLC vs. LC-MS)?

  • Cross-validation : Analyze identical samples using both methods and compare results via Bland-Altman plots.
  • Matrix-matched calibration : Prepare standards in the same solvent as the sample matrix to minimize ion suppression in LC-MS .

Q. What are the implications of batch-to-batch variability in this compound synthesis for pharmacological studies?

Variability in deuteration efficiency or residual solvents may affect reproducibility. Mitigation strategies include:

  • Strict QC protocols : NMR or FTIR to confirm deuterium incorporation ≥98%.
  • Stability studies : Accelerated degradation tests (40°C/75% RH) to identify critical impurities .

Methodological Resources

  • Chromatographic Data : Refer to Table 11 in for LOQ/LOD values and Table 3 in for system suitability criteria.
  • Synthetic Standards : Use isotope-labeled internal standards (e.g., L-Valine-d8) to improve quantification accuracy in complex matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.